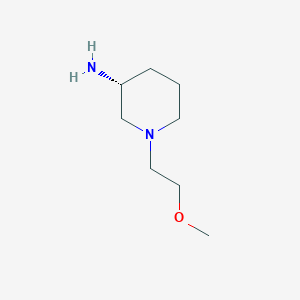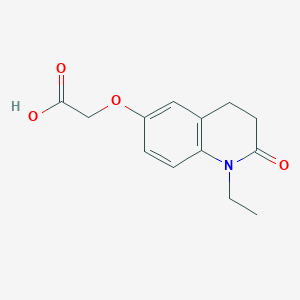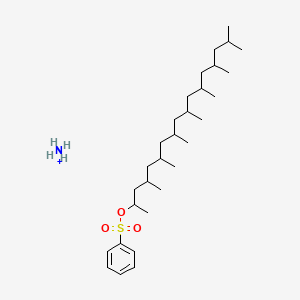
1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its unique structural properties. The compound is characterized by the presence of two tetradecyl chains attached to the glycerol backbone, which is further linked to a phospho-(1’-rac-glycerol) group. This structure imparts amphiphilic properties to the molecule, making it useful in various applications, including membrane studies and liposome formation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with tetradecanol to form 1,2-di-O-tetradecyl-sn-glycerol.
Phosphorylation: The esterified product is then reacted with phosphoric acid or a phosphorylating agent such as phosphorus oxychloride to introduce the phospho group.
Glycerol Addition: The final step involves the addition of racemic glycerol to the phosphorylated intermediate to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with tetradecanol using acid or base catalysts.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and tetradecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the glycerol backbone, leading to the formation of aldehydes or carboxylic acids.
Substitution: The phospho group can participate in substitution reactions with nucleophiles, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of catalysts.
Major Products:
Hydrolysis: Glycerol, tetradecanol.
Oxidation: Aldehydes, carboxylic acids.
Substitution: Various phospholipid derivatives.
科学的研究の応用
Chemistry:
Membrane Studies: The compound is used to study the properties of biological membranes due to its amphiphilic nature.
Liposome Formation: It is a key component in the formation of liposomes, which are used as drug delivery systems.
Biology:
Cell Membrane Models: Used to create artificial cell membranes for studying membrane dynamics and interactions.
Protein-Lipid Interactions: Helps in understanding how proteins interact with lipid bilayers.
Medicine:
Drug Delivery: Liposomes containing this compound are used to encapsulate drugs, enhancing their stability and delivery to target sites.
Vaccine Adjuvants: It is used in the formulation of vaccine adjuvants to improve immune responses.
Industry:
Cosmetics: Used in the formulation of cosmetic products for its emollient properties.
Food Industry: Employed as an emulsifier in various food products.
作用機序
The mechanism of action of 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is primarily based on its ability to integrate into lipid bilayers. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of cell membranes. This interaction can influence membrane fluidity, permeability, and the activity of membrane-bound proteins. The phospho group can also participate in signaling pathways by interacting with specific receptors or enzymes.
類似化合物との比較
1,2-dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Similar structure but with myristoyl chains instead of tetradecyl chains.
1,2-dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains oleoyl chains, making it more unsaturated compared to the tetradecyl derivative.
1,2-dilinoleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains linoleoyl chains, providing polyunsaturated properties.
Uniqueness: 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific chain length and saturation level, which influence its physical properties and interactions with biological membranes. Its ability to form stable liposomes and its role in various biochemical applications make it a valuable compound in research and industry.
特性
IUPAC Name |
sodium;2,3-dihydroxypropyl 2,3-di(tetradecoxy)propyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H71O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-31-34(32-42-43(37,38)41-30-33(36)29-35)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36H,3-32H2,1-2H3,(H,37,38);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBXXWMQRJKRL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)

![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)




